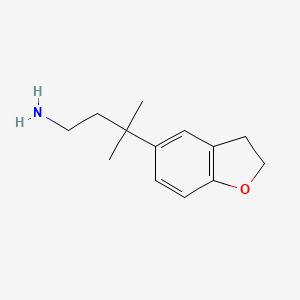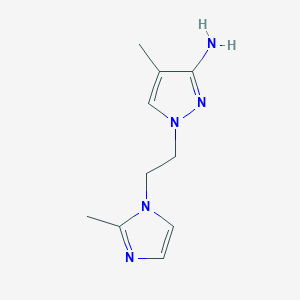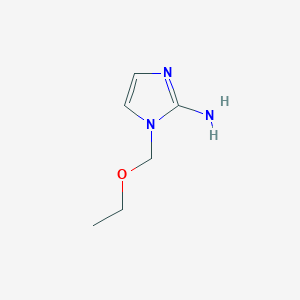![molecular formula C10H19N3O B13533061 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of isobutylamine with a suitable diketone, followed by cyclization to form the imidazo ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. These methods often focus on minimizing reaction times and maximizing the efficiency of the catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Applications De Recherche Scientifique
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyridine: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is unique due to its specific substitution pattern and the presence of the isobutyl group.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)6-12-7-9-5-11-3-4-13(9)10(12)14/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
CBTKXNMMDXHZRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC2CNCCN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)










